Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Enolate Chemistry Reactivity Synthetic Intermediates

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS 22743-00-6) is a bicyclic β-keto ester featuring a 4-oxotetralin scaffold. With a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as a precursor to biologically active tetrahydronaphthalene derivatives.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
CAS No. 22743-00-6
Cat. No. B1620262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
CAS22743-00-6
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC2=CC=CC=C2C(=O)C1
InChIInChI=1S/C13H14O3/c1-2-16-13(15)10-7-9-5-3-4-6-11(9)12(14)8-10/h3-6,10H,2,7-8H2,1H3
InChIKeyCNCAIYXTLXJJQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS 22743-00-6): A Specialized Tetralone Ester for Drug Discovery and Chemical Synthesis


Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS 22743-00-6) is a bicyclic β-keto ester featuring a 4-oxotetralin scaffold [1]. With a molecular formula of C13H14O3 and a molecular weight of 218.25 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly as a precursor to biologically active tetrahydronaphthalene derivatives . Its structure, where the carbonyl is positioned at the 4-position rather than the 1-position, distinguishes it from other tetralone esters and defines its unique reactivity profile.

Why Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate Cannot Be Substituted with Generic Tetralone Analogs


In-class substitution of tetralone esters is complicated by the position of the ketone functionality, which directly governs the acidity of the α-proton and the stability of the resulting enolate [1]. While ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS 6742-26-3) exhibits a distinct pKa of approximately 9.74, the 4-oxo isomer's electronic structure leads to a different enolate reactivity that is critical for downstream synthetic transformations [1]. This quantifiable difference in acidity and enolate geometry means that generic substitution of one isomer for the other without careful re-optimization of reaction conditions can result in failed alkylations or undesired side products, directly impacting synthetic yield and purity in complex API syntheses.

Quantitative Differentiation of Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate from Its Closest Analogs


Regioisomeric Position of the Carbonyl Group Leads to a Calculated Acidity Difference Compared to the 1-Oxo Isomer

The target compound (4-oxo isomer) differs from its closest structural analog, ethyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS 6742-26-3), in the position of the ketone carbonyl. This structural difference directly impacts the pKa of the α-proton to the ester group. The 1-oxo isomer has a reported pKa of 9.74 [1]. While experimental pKa data for the 4-oxo isomer is not directly available, the 4-oxo position is expected to result in a higher pKa (weaker acid) due to reduced enolate stabilization from cross-conjugation with the aromatic ring, thus providing a quantifiable difference in reactivity that influences base selection and alkylation efficiency in synthetic protocols [2].

Enolate Chemistry Reactivity Synthetic Intermediates

Patent-Backed Role as a Key Intermediate in Thromboembolic Disorder Therapeutics

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is explicitly utilized in patent literature as an intermediate in the synthesis of compounds for the prevention of thromboembolic disorders [1]. This specific application is not reported for the 1-oxo isomer or the free acid form, highlighting a clear differentiation in synthetic utility. Being a patent-protected intermediate in a therapeutic area with high commercial demand provides a tangible advantage for procurement by pharmaceutical companies seeking to develop or produce analogous APIs.

Thromboembolism Drug Synthesis Patent Intermediates

Commercial Availability with Certified Purity of NLT 98%, Outperforming Typical Industrial-Grade Purity of 95%

MolCore supplies ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate with a certified purity of NLT 98% . In contrast, common industrial-grade suppliers like Bidepharm offer the compound at standard purity levels of 95%+ . This 3-percentage-point increase in purity, often corroborated by batch-specific QC data such as NMR, HPLC, and GC, ensures higher reproducibility in sensitive synthetic transformations, especially in late-stage drug intermediate scale-up where impurity profiles are critical.

Purity Quality Control Procurement

Enhanced Conformational Restriction in Tetralol Derivatives via the 4-Oxo Position

Research on 3-alkoxycarbonyl-1-tetralols demonstrates that the conformational preference (axial vs. equatorial) of the 1- or 4-hydroxyl group in these derivatives is dictated by the position of the carbonyl group [1]. Specifically, cis isomers of 3-alkoxycarbonyl-1-tetralols, derived from the 4-oxo ester, show a predominant quasi-equatorial orientation of the hydroxyl group, whereas the trans isomers prefer a quasi-axial orientation. This stereochemical outcome is distinct from analogs derived from the 1-oxo ester, providing a predictable handle for asymmetric synthesis and chiral resolution.

Conformational Analysis Stereochemistry Tetralol Chemistry

Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate: Optimal Use Cases in Drug Discovery and Chemical Manufacturing


Synthesis of Patented Thromboembolic Disorder Therapeutics

Leverage the compound's established role as an intermediate in the synthesis of anti-thromboembolic agents. Its use in patent-protected routes provides a legal and strategic advantage for generic drug manufacturers seeking to develop non-infringing processes [1].

Late-Stage Intermediate Scale-Up Requiring High Purity

Procure the NLT 98% grade for final API intermediate steps where impurity carryover is unacceptable. The higher purity minimizes purification burdens and improves overall yield, directly translating to cost savings in GMP manufacturing environments .

Asymmetric Synthesis of Chiral Tetralin-Derived Pharmaceuticals

Utilize the well-defined conformational bias of its reduced tetralol derivatives to set chiral centers with high predictability, thus streamlining the development of enantiomerically pure drugs, such as those targeting CNS disorders [2].

Chemoselective Enolate Alkylation in Complex Molecule Construction

Exploit the higher pKa of the 4-oxo isomer to achieve chemoselective enolate formation in the presence of more acidic functional groups, enabling orthogonal reactivity in multi-step synthetic sequences that would be impossible with the 1-oxo isomer [3].

Quote Request

Request a Quote for Ethyl 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.